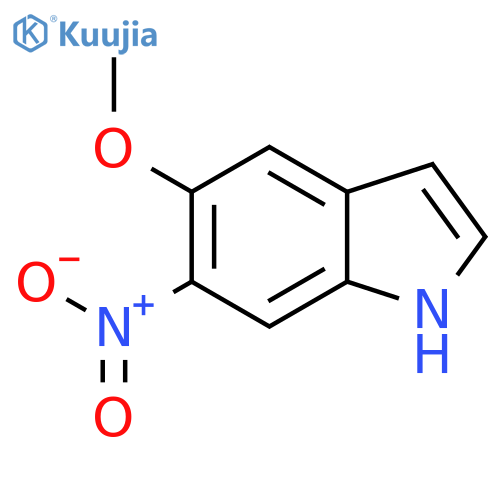

Cas no 175913-29-8 (5-Methoxy-6-nitro-1H-indole)

5-Methoxy-6-nitro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-6-nitro-1H-indole

- AK145188

- BCP23768

- FCH4064655

- AX8283268

-

- MDL: MFCD21337067

- インチ: 1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3

- InChIKey: WDXINEUUEKDULS-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C(C([H])=C([H])N2[H])=C1[H])[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- トポロジー分子極性表面積: 70.8

じっけんとくせい

- 密度みつど: 1.395±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 408.2±25.0°C at 760 mmHg

- ようかいど: 極微溶性(0.48 g/l)(25ºC)、

5-Methoxy-6-nitro-1H-indole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

5-Methoxy-6-nitro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A126477-100mg |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 98% | 100mg |

$46.0 | 2024-04-22 | |

| ChemScence | CS-0042970-250mg |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 250mg |

$138.0 | 2022-04-27 | ||

| Chemenu | CM127842-1g |

5-methoxy-6-nitro-1H-indole |

175913-29-8 | 95% | 1g |

$258 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M75350-1g |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 1g |

¥2146.0 | 2021-09-04 | ||

| ChemScence | CS-0042970-1g |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 1g |

$345.0 | 2022-04-27 | ||

| Chemenu | CM127842-1g |

5-methoxy-6-nitro-1H-indole |

175913-29-8 | 95% | 1g |

$*** | 2023-03-31 | |

| eNovation Chemicals LLC | D286971-5g |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 97% | 5g |

$2449 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113610-250mg |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 95% | 250mg |

¥1310 | 2023-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS949-250mg |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 95+% | 250mg |

1225CNY | 2021-05-08 | |

| Alichem | A199008454-1g |

5-Methoxy-6-nitro-1H-indole |

175913-29-8 | 95% | 1g |

$289.80 | 2022-04-02 |

5-Methoxy-6-nitro-1H-indole 関連文献

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

5-Methoxy-6-nitro-1H-indoleに関する追加情報

5-Methoxy-6-nitro-1H-indole: A Comprehensive Overview

5-Methoxy-6-nitro-1H-indole (CAS No. 175913-29-8) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of methoxy and nitro groups at the 5 and 6 positions, respectively, imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.

The synthesis of 5-Methoxy-6-nitro-1H-indole involves multi-step organic reactions, often employing nitration and methylation techniques. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels, which are critical for its use in research and industrial applications. The compound's structure has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing insights into its conformational flexibility and electronic characteristics.

One of the most promising areas of research involving 5-Methoxy-6-nitro-1H-indole is its application in drug discovery. The indole core is a common scaffold in many bioactive molecules, including antidepressants, antipsychotics, and anticancer agents. The methoxy group at position 5 enhances the compound's solubility and bioavailability, while the nitro group at position 6 introduces electron-withdrawing effects that can modulate biological activity. Recent studies have explored the potential of this compound as a lead molecule for developing novel therapeutics targeting neurodegenerative diseases and cancer.

In addition to its pharmacological applications, 5-Methoxy-6-nitro-1H-indole has found utility in materials science. Its aromaticity and conjugated system make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Researchers have investigated its ability to act as an electron transport material or as a component in light-harvesting systems. The compound's stability under thermal and photochemical conditions has been evaluated, with promising results indicating its suitability for high-performance electronic devices.

The environmental impact of 5-Methoxy-6-nitro-1H-indole has also been a topic of interest. Studies have assessed its biodegradability and toxicity under various conditions. Preliminary findings suggest that the compound exhibits low toxicity towards aquatic organisms, which is crucial for its safe handling in industrial settings. However, further research is needed to fully understand its environmental fate and potential risks.

From a synthetic perspective, the preparation of 5-Methoxy-6-nitro-1H-indole involves strategic functional group manipulations. For instance, nitration can be achieved using mixed acid systems or electrophilic nitration reagents under controlled conditions. The methylation step typically employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of appropriate bases or catalysts. These reactions are often carried out under reflux conditions to ensure complete conversion and optimal yields.

The structural elucidation of 5-Methoxy-6-nitro-1H-indole has been facilitated by advanced analytical techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, while ¹H NMR and ¹³C NMR spectroscopy offer detailed information about the molecule's proton and carbon environments. X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms within the crystal lattice, which is essential for understanding its physical properties.

Recent research has also explored the reactivity of 5-Methoxy-6-nitro-1H-indole under various reaction conditions. For example, studies have examined its participation in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a diene or dienophile depending on substituent effects. Additionally, investigations into its redox behavior have revealed potential applications in electrochemistry and energy storage systems.

In conclusion, 5-Methoxy-6-nitro-1H-indole (CAS No. 175913-29-) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive candidate for drug discovery, materials science, and chemical synthesis. As research continues to uncover new properties and functionalities of this compound, it is expected to play an increasingly important role in both academic and industrial settings.

175913-29-8 (5-Methoxy-6-nitro-1H-indole) 関連製品

- 6623-91-2(6-Methoxy-5-nitroquinoline)

- 135531-92-9(5-Methoxy-4-nitro-1H-indole)

- 1314766-39-6(1-(4-methyl-3-nitrophenyl)cyclopropane-1-carboxylic acid)

- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)

- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)

- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)

- 503173-53-3(3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)

- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)

- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)